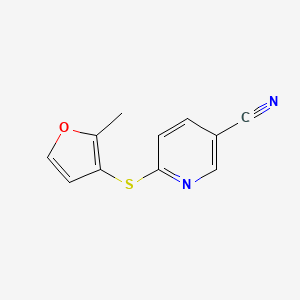![molecular formula C12H21N3 B7647723 4-[(dimethylamino)methyl]-N-(2-methylpropyl)pyridin-2-amine](/img/structure/B7647723.png)
4-[(dimethylamino)methyl]-N-(2-methylpropyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(dimethylamino)methyl]-N-(2-methylpropyl)pyridin-2-amine, also known as DMMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMMPA is a pyridine-based compound that has been synthesized through various methods.
Mécanisme D'action
4-[(dimethylamino)methyl]-N-(2-methylpropyl)pyridin-2-amine acts as a selective agonist of the α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of this receptor leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. This compound has been shown to enhance the activity of this receptor, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects, including enhanced cognitive function and memory, increased synaptic plasticity, and improved learning and memory. This compound has also been shown to have anti-inflammatory and neuroprotective effects, which may have potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(dimethylamino)methyl]-N-(2-methylpropyl)pyridin-2-amine has several advantages for lab experiments, including its high potency and selectivity for the α7 nAChR. However, this compound has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for research on 4-[(dimethylamino)methyl]-N-(2-methylpropyl)pyridin-2-amine, including the development of more selective and potent agonists of the α7 nAChR, the investigation of the potential applications of this compound in the treatment of neurological disorders, and the exploration of the underlying mechanisms of this compound's effects on cognitive function and memory. Additionally, further research is needed to fully understand the potential toxicity and limitations of this compound in lab experiments.
Conclusion:
In conclusion, this compound is a pyridine-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been shown to act as a potent and selective agonist of the α7 nAChR, leading to enhanced cognitive function and memory. This compound has several advantages for lab experiments, including its high potency and selectivity, but also has some limitations that need to be further explored. Future research on this compound may lead to the development of new therapies for neurological disorders and a better understanding of the underlying mechanisms of cognitive function and memory.
Méthodes De Synthèse
4-[(dimethylamino)methyl]-N-(2-methylpropyl)pyridin-2-amine can be synthesized through various methods, including the reaction of 2-bromo-4-(dimethylamino) methylpyridine with isobutylamine. Another method involves the reaction of 4-chloro-2-(dimethylamino)methylpyridine with 2-methylpropylamine. Both methods have been reported to yield this compound in good yield and purity.
Applications De Recherche Scientifique
4-[(dimethylamino)methyl]-N-(2-methylpropyl)pyridin-2-amine has been found to have potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been reported to act as a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This receptor has been implicated in various neurological disorders, including Alzheimer's disease, schizophrenia, and Parkinson's disease. This compound has been shown to enhance cognitive function and memory in animal models of these disorders.
Propriétés
IUPAC Name |
4-[(dimethylamino)methyl]-N-(2-methylpropyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c1-10(2)8-14-12-7-11(5-6-13-12)9-15(3)4/h5-7,10H,8-9H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHLVGRAAAPWFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC=CC(=C1)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1-Methoxycyclobutyl)methyl]-3-[(4-pyridin-3-ylphenyl)methyl]urea](/img/structure/B7647666.png)


![N-[1-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B7647684.png)
![N-[(4-methoxyphenyl)-(oxan-4-yl)methyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B7647687.png)
![1-(2-Hydroxypropyl)-1-methyl-3-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]urea](/img/structure/B7647692.png)
![3-hydroxy-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]benzamide](/img/structure/B7647709.png)
![1-Methyl-4-[[1-(oxan-4-yl)ethylamino]methyl]-5-phenylpyrrolidin-2-one](/img/structure/B7647728.png)
![4-[2-(dimethylamino)-2-oxoethyl]-N-(1-thiophen-2-ylpropyl)piperidine-1-carboxamide](/img/structure/B7647734.png)
![2-[[3-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B7647741.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepane-1-carboxamide](/img/structure/B7647745.png)
![3-hydroxy-N-[2-(2-methoxyphenyl)propyl]benzamide](/img/structure/B7647764.png)
